molecular formula HNO B088944 Nitroxyl CAS No. 14332-28-6

Nitroxyl

Cat. No.: B088944
CAS No.: 14332-28-6
M. Wt: 31.014 g/mol
InChI Key: ODUCDPQEXGNKDN-UHFFFAOYSA-N
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Description

Nitroxyl (HNO) is a reactive nitrogen species and the one-electron-reduced form of nitric oxide. It is a gaseous molecule with unique pharmacological functions distinct from those of nitric oxide. This compound has attracted attention due to its unique pharmacological activity, such as enhancement of cardiac contractility, and it is considered a therapeutic candidate for cardiovascular disease and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroxyl can be generated through various methods. One common laboratory method involves the use of Angeli’s salt (sodium trioxodinitrate) which decomposes to release this compound under physiological conditions. Another method involves the use of Piloty’s acid derivatives, which release this compound via deprotonation of their hydroxyl group under basic conditions .

Industrial Production Methods

Industrial production of this compound is not as common due to its high reactivity and instability. research is ongoing to develop more stable this compound donors that can be used in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nitroxyl undergoes various types of reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitroxyl has several scientific research applications:

Mechanism of Action

Nitroxyl exerts its effects through various molecular targets and pathways. It reacts with thiols, phosphines, and metal-containing proteins, leading to the formation of various nitrosylated products. These reactions can modulate cellular signaling pathways and have therapeutic effects in cardiovascular diseases and cancer .

Comparison with Similar Compounds

Similar Compounds

    Nitric oxide (NO): Nitroxyl is the one-electron-reduced form of nitric oxide.

    Hydroxylamine (NH2OH): this compound can be reduced to hydroxylamine.

    Angeli’s salt (sodium trioxodinitrate): A common this compound donor.

Uniqueness

This compound is unique due to its distinct pharmacological functions and high reactivity with biological molecules. Unlike nitric oxide, this compound enhances cardiac contractility and has potential therapeutic effects in cardiovascular diseases and cancer .

Biological Activity

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a significant compound in biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications in various physiological processes.

This compound is characterized by its distinct reactivity compared to nitric oxide. It can be produced endogenously in biological systems through several pathways, including:

  • Reduction of Nitric Oxide : Under certain conditions, NO can be converted to HNO.
  • Metabolism of N-hydroxy-l-arginine (NOHA) : This occurs particularly under oxidative stress.
  • Thiolysis of S-nitrosothiols : HNO can form via nucleophilic attack on S-nitrosothiol compounds.

These pathways highlight the complex interplay between this compound and other reactive nitrogen species (RNS) in cellular environments .

Pharmacological Effects

This compound has been studied for its potential therapeutic applications, particularly in cardiovascular health. Its biological effects include:

  • Vasodilation : HNO acts as a potent dilator of blood vessels, which can improve blood flow and reduce blood pressure. Studies have shown that this compound induces vasorelaxation in rat coronary vasculature, suggesting its potential for treating heart-related conditions .
  • Cardioprotection : Research indicates that HNO may protect cardiac tissue from ischemia-reperfusion injury, making it a candidate for therapies aimed at heart failure .
  • Modulation of Cellular Signaling : this compound influences various signaling pathways, including those involving thiols and reactive oxygen species (ROS). Its interaction with thiols is particularly noteworthy as it can modify protein function and redox states within cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Thiols : HNO reacts preferentially with thiol groups in proteins, leading to modifications that can alter protein function. This specificity is crucial for its biological activity .
  • Endogenous Production : The generation of this compound is influenced by the cellular redox environment. For instance, oxidative stress conditions can enhance HNO production, which may play a role in signaling during stress responses .
  • Synergistic Effects with Nitric Oxide : this compound can support or compete with NO signaling depending on the local redox conditions, illustrating its role as a regulatory molecule in various physiological contexts .

Cardiovascular Studies

A study published in Cardiovascular Research demonstrated that this compound significantly dilates coronary arteries in rats. The vasorelaxation effect was attributed to HNO's ability to activate potassium channels and inhibit calcium influx into vascular smooth muscle cells .

Plant Biology

Recent findings have identified endogenous this compound production in plants, specifically Arabidopsis thaliana. Under hypoxic conditions, HNO levels increased, suggesting a role in plant stress responses and signaling pathways related to ethylene production. This discovery expands the understanding of HNO beyond mammalian biology into plant physiology .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
VasodilationInduces relaxation of vascular smooth muscle
CardioprotectionMitigates ischemia-reperfusion injury
Modulation of Thiol SignalingAlters protein functions through thiol interactions
Endogenous ProductionGenerated under oxidative stress conditions

Properties

CAS No.

14332-28-6

Molecular Formula

HNO

Molecular Weight

31.014 g/mol

IUPAC Name

nitroxyl

InChI

InChI=1S/HNO/c1-2/h1H

InChI Key

ODUCDPQEXGNKDN-UHFFFAOYSA-N

SMILES

N=O

Canonical SMILES

N=O

Key on ui other cas no.

14332-28-6

Synonyms

azanone
HNO compound
nitrosyl hydride
nitroxide
nitroxide radical
nitroxyl

Origin of Product

United States

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